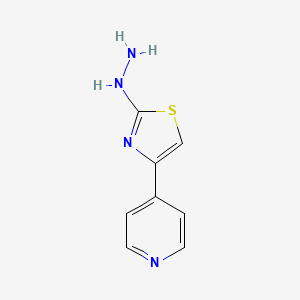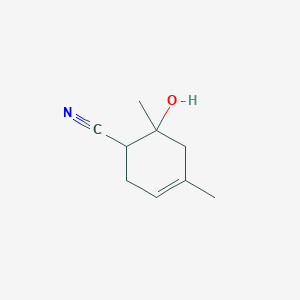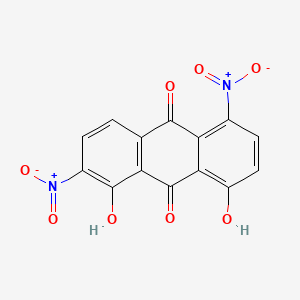![molecular formula C15H20O8 B13817621 1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside is a chemical compound with the molecular formula C15H20O8 and a molecular weight of 328.31 g/mol . . This compound is characterized by its acetyl and methoxy functional groups attached to a glucopyranoside moiety, making it a glucoside derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside typically involves the glycosylation of 2-acetyl-5-methoxyphenol with a suitable glucosyl donor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Medicine: Research has indicated its potential antidiabetic activity and its ability to prevent sepsis.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. For instance, its biological activities such as wound healing and osteoblast differentiation are likely mediated through the modulation of cellular signaling pathways and gene expression . The exact molecular targets and pathways, however, require further research for comprehensive understanding.
類似化合物との比較
Similar Compounds
Methyl alpha-D-glucopyranoside: Another glucoside derivative with similar glycosidic structure.
Methyl beta-D-glucopyranoside: Similar to the alpha isomer but with different stereochemistry.
Uniqueness
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside is unique due to its specific functional groups (acetyl and methoxy) attached to the glucopyranoside moiety. These functional groups confer distinct chemical reactivity and biological activity compared to other glucosides .
特性
分子式 |
C15H20O8 |
|---|---|
分子量 |
328.31 g/mol |
IUPAC名 |
1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12+,13+,14-,15-/m1/s1 |
InChIキー |
AVIUTYMRHHBXPB-GZBLMMOJSA-N |
異性体SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)


![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)

![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)



![1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one](/img/structure/B13817587.png)
![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)

![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
